Clethodim
Overview
Description
Clethodim is an organic compound belonging to the cyclohexanedione family of herbicides. It is primarily used to control grass weeds in various agricultural settings. The compound is known for its selective action against grasses, making it highly effective in crops like cotton, soybeans, and onions .
Mechanism of Action
Target of Action
Clethodim is a selective cyclohexanedione herbicide . Its primary target is the enzyme acetyl coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in the biosynthesis of fatty acids , which are essential components of cell membranes .
Mode of Action
This compound exhibits its pesticidal activity in plants by inhibiting ACCase . This inhibition disrupts the biosynthesis of lipids, leading to a halt in new cell growth and eventually causing the gradual death of the plant .
Biochemical Pathways
The inhibition of ACCase by this compound affects the pathways of fatty acid biosynthesis . This disruption leads to a deficiency in the production of essential lipids required for cell membrane formation . Additionally, this compound has been observed to cause changes in the enzymatic activity of catalase and ascorbate peroxidase at certain concentrations .
Pharmacokinetics
This compound exhibits high solubility in water and low volatility . It is rapidly absorbed, with oral absorption rates of 88-95% based on urine, tissue, expired CO2, cage wash, and residual carcass . This compound is extensively metabolized, and elimination is rapid, with 94-98% of the administered dose excreted by 48 hours after administration . The principal route of excretion is the urine (87-93%), and a smaller percentage of the radioactivity (9-17%) is eliminated in the feces .
Result of Action
The action of this compound results in the inhibition of germination and root growth at certain concentrations . It also presents mutagenicity, evidenced by the increased frequency of micronuclei . Changes are observed in cell elongation at certain concentrations, demonstrated in histological analyses of the root apex .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is labile in acidic aqueous conditions and under UV light . New formulations aim to enhance the absorption and effectiveness of this compound, reducing the need for higher doses and minimizing its environmental footprint .
Biochemical Analysis
Biochemical Properties
Clethodim exhibits its pesticidal activity in plants by inhibiting acetyl coenzyme A carboxylase, an enzyme common to the pathways of fatty acid biosynthesis . It interacts with this enzyme, thereby affecting the biochemical reactions within the plant cells .
Cellular Effects
This compound has been observed to have various effects on cells. For instance, it demonstrated phytotoxicity, inhibiting germination and root growth at certain concentrations . It also presented mutagenicity, evidenced by the increased frequency of micronuclei . Additionally, changes were observed in the enzymatic activity of the enzymes catalase and ascorbate peroxidase at certain concentrations .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with acetyl coenzyme A carboxylase . By inhibiting this enzyme, this compound disrupts the pathways of fatty acid biosynthesis, thereby exerting its herbicidal effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, the half-lives of this compound in herbs were found to be between 1.10 and 1.56 days . The terminal residues of this compound in herbal matrices were measured below EU maximum residue limits .
Dosage Effects in Animal Models
The acute oral LD50 of this compound in rats was found to be greater than 1400 mg/kg body weight .
Metabolic Pathways
This compound is extensively metabolized in all dosed groups . Unchanged parent was detected in urine of females of the high-dose group only, in faeces of females and males of the low-dose and high-dose groups .
Transport and Distribution
This compound is rapidly absorbed and eliminated in the body . The principal route of excretion was the urine, and a smaller percentage of the radioactivity was eliminated in the faeces . There were no significant dose-related or sex-specific differences in tissue distribution .
Subcellular Localization
Given its mode of action, it can be inferred that this compound likely localizes to areas where acetyl coenzyme A carboxylase is present, as this is the enzyme it inhibits to exert its herbicidal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clethodim is synthesized through a series of chemical reactions involving 5-[2-(ethylthio)propyl]-2-propionyl-3-hydroxy-2-cyclohexen-1-one and chlorinated allyloxyamine. The mixture is introduced into a micro-channel reactor where a condensation reaction occurs without the participation of a solvent .
Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) methods for quality control. The technical material is formulated into emulsifiable concentrates (EC) for agricultural use .
Chemical Reactions Analysis
Types of Reactions: Clethodim undergoes various chemical reactions, including oxidation and hydrolysis. It is labile in acidic aqueous conditions and under UV light, leading to its degradation .
Common Reagents and Conditions:
Oxidation: this compound is oxidized in the presence of hydrogen peroxide (H₂O₂) and catalase enzymes.
Hydrolysis: The compound hydrolyzes in aqueous solutions, with degradation rates varying based on pH levels.
Major Products: The major degradation products of this compound include 5-OH sulfoxide, oxazole sulfoxide, and this compound sulfone .
Scientific Research Applications
Clethodim has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of herbicides on various chemical processes.
Biology: Employed in studies to understand its impact on plant physiology and cellular processes.
Medicine: Investigated for its potential toxicological effects and safety profiles.
Industry: Widely used in agriculture to control grass weeds, enhancing crop yields and quality.
Comparison with Similar Compounds
- Sethoxydim
- Tralkoxydim
- Butroxydim
Clethodim stands out due to its superior efficacy and lower environmental persistence compared to its counterparts .
Properties
IUPAC Name |
2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO3S/c1-4-14(19-22-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)23-5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILSDTWXNBZOGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)SCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
Decomposes below boiling point | |
Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Clethodim (99129-21-2) (2008-2010) | |
Record name | Clethodim | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
162 °F (72 °C) (Closed cup) /Select Max Herbicide/ | |
Details | Valent USA Corporation; MSDS, Select Max Herbicide (MSDS Number: 0232; Revision Number: 6; Revision Date: 3/7/2010). Available from, as of June 20, 2011: https://valent.com/data/labels/0232rev6%20select%20max.pdf | |
Record name | Clethodim | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in most organic solvents | |
Details | Meister, R.T., Sine, C; Crop Protection Handbook Volume 94. Meister Media Worldwide, Willoughby, OH 2008, p. D 115 | |
Record name | Clethodim | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... Fatty acid synthesis inhibitor. | |
Details | Muller F, Appleby A; Ullmann's Encyclopedia of Industrial Chemistry 7th ed. (2010). NY, NY: John Wiley & Sons; Weed Control, 2. Individual Herbicides. Online Posting Date: September 15, 2010 | |
Record name | Clethodim | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear amber liquid | |
CAS No. |
99129-21-2 | |
Record name | Clethodim | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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